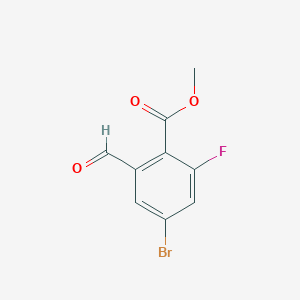

Methyl 4-bromo-2-fluoro-6-formylbenzoate

Description

Significance of Substituted Benzoate (B1203000) Scaffolds in Modern Chemical Research

Substituted benzoate scaffolds are integral to modern chemical research, particularly in medicinal chemistry and materials science. In drug discovery, the benzoic acid framework is a common feature in a multitude of therapeutic agents. The substitution pattern on the aromatic ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and bioavailability. For instance, the strategic placement of substituents can alter the lipophilicity of a compound, enhancing its ability to cross cell membranes. The 2,5-substituted benzoic acid scaffold, for example, has been explored for designing dual inhibitors of anti-apoptotic proteins, which are significant targets in cancer therapy.

In the realm of materials science, benzoate esters are used in the production of polymers and plasticizers. google.com The introduction of specific functional groups can impart desirable properties such as photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net

Overview of Formyl and Halogen Functional Group Utility in Aromatic Systems

The utility of formyl (–CHO) and halogen (e.g., -Br, -F) groups in aromatic systems is well-established in organic synthesis.

Halogen Groups: Halogens, particularly bromine and iodine, are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.org This enables the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The fluorine atom, due to its high electronegativity and small size, can significantly alter the electronic properties of the aromatic ring, enhance metabolic stability, and improve the binding affinity of drug candidates to their target proteins. While halogens are generally deactivating towards electrophilic aromatic substitution, they act as ortho-para directors. rutgers.edumasterorganicchemistry.com

Formyl Group: The formyl group is a versatile functional group that serves as a precursor to a wide range of other functionalities. wikipedia.org It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an amine via reductive amination. Furthermore, the aldehyde functionality readily participates in condensation reactions, such as the Wittig or Knoevenagel reactions, to form carbon-carbon double bonds. The presence of an electron-withdrawing formyl group can also activate adjacent positions on the aromatic ring, facilitating certain nucleophilic substitution or cross-coupling reactions. nih.govresearchgate.net

The synergistic effect of having both halogen and formyl groups on the same aromatic ring provides a powerful platform for creating diverse and complex molecules through sequential, regioselective reactions.

Contextualization of Methyl 4-bromo-2-fluoro-6-formylbenzoate within Contemporary Synthetic Chemistry

This compound is a polysubstituted aromatic compound that exemplifies the principles of modern synthetic design. As a highly functionalized building block, it offers multiple reaction sites for chemists to exploit.

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1935918-12-9 |

| Molecular Formula | C₉H₆BrFO₃ |

| Molecular Weight | 261.05 g/mol |

This compound is not a final product but rather a key intermediate. Its synthetic value lies in the orthogonal reactivity of its functional groups:

The Bromo Group: Positioned at C4, it is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups.

The Formyl Group: Located at C6, this aldehyde can be used for chain extension, cyclization reactions, or conversion into other functional groups after the bromo group has been modified. Its electron-withdrawing nature can enhance the reactivity of the bromo group in cross-coupling reactions.

The Fluoro Group: At the C2 position, the highly electronegative fluorine atom influences the reactivity of the adjacent ester and the aromatic ring itself, potentially enhancing the biological activity and metabolic stability of downstream products.

The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

The specific arrangement of these groups on the benzoate scaffold makes this compound a valuable precursor for synthesizing complex heterocyclic systems and libraries of compounds for screening in drug discovery and materials science research. A closely related compound, Methyl 4-Bromo-2-fluoro-6-methylbenzoate, is noted for its use in the synthesis of isoquinolones and inhibitors of Mnk1 and Mnk2 kinases, highlighting the potential applications of this structural class of molecules in medicinal chemistry. chemicalbook.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFO3 |

|---|---|

Molecular Weight |

261.04 g/mol |

IUPAC Name |

methyl 4-bromo-2-fluoro-6-formylbenzoate |

InChI |

InChI=1S/C9H6BrFO3/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-4H,1H3 |

InChI Key |

YBVLIMDUTOBRCP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Bromo 2 Fluoro 6 Formylbenzoate and Analogues

Retrosynthetic Analysis of Methyl 4-Bromo-2-fluoro-6-formylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.comdeanfrancispress.com For this compound, the analysis suggests several possible disconnections.

The primary disconnections can be made at the bonds connecting the functional groups to the aromatic ring.

C-C (Formyl) Disconnection: The formyl group can be introduced via formylation of a pre-existing trisubstituted benzoate (B1203000). This is a common strategy, though the deactivating nature of the ester and halogen substituents must be considered.

C-C (Ester) Disconnection: The methyl ester can be formed from the corresponding carboxylic acid (4-bromo-2-fluoro-6-formylbenzoic acid) through Fischer esterification. This is often a late-stage transformation.

C-Halogen Disconnections: The bromine and fluorine atoms can be introduced via electrophilic halogenation. The order of their introduction is crucial and depends on the directing effects of other groups present on the ring.

A plausible retrosynthetic pathway begins by disconnecting the formyl group, leading back to methyl 4-bromo-2-fluorobenzoate. This intermediate is known and can be synthesized from 4-bromo-2-fluorobenzoic acid. chemicalbook.com This benzoic acid derivative, in turn, can be traced back to simpler halogenated or fluorinated aromatic precursors. This approach simplifies the challenge to the regioselective introduction of a formyl group onto a pre-functionalized scaffold.

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of the target molecule relies on robust methods for creating key precursors and introducing the necessary functional groups with high regioselectivity.

Formylbenzoates are key intermediates in many organic syntheses. researchgate.net The introduction of a formyl group (–CHO) onto an aromatic ring is known as formylation. wikipedia.org Several classical methods exist for this transformation, each with its own scope and limitations. The choice of method often depends on the electronic nature of the aromatic substrate. wikipedia.org

| Formylation Reaction | Reagents | Typical Substrates | Notes |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Benzene (B151609), alkylbenzenes | Works best on electron-rich or neutral rings; not suitable for phenols or deactivated rings. purechemistry.org |

| Gattermann Reaction | HCN, HCl, Lewis Acid | Phenols, aromatic ethers | A variation of the Gattermann-Koch reaction using cyanides. wikipedia.org |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich aromatic compounds (e.g., anilines, phenols, pyrroles) | A versatile and widely used method for formylating activated rings. researchgate.net |

| Duff Reaction | Hexamethylenetetramine, acid | Phenols | Primarily results in ortho-formylation of phenols. wikipedia.org |

| Sommelet Reaction | Hexamethylenetetramine, water | Benzyl halides | An indirect method involving the oxidation of a benzylic amine intermediate. wikipedia.org |

This table provides an overview of common formylation reactions used in organic synthesis.

The introduction of halogens onto a benzoate scaffold is typically achieved through electrophilic aromatic substitution. studymind.co.uk The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring. The ester group is a deactivating meta-director, while halogens are deactivating but ortho-, para-directing.

Bromination: This is commonly carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. The catalyst polarizes the Br-Br bond, creating a potent electrophile. libretexts.org

Fluorination: Direct fluorination of aromatic rings with F₂ is often too reactive and difficult to control. Therefore, indirect methods are more common. One such method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, itself derived from an aromatic amine.

The relative positioning of the bromine and fluorine in the target molecule (positions 4 and 2, respectively) suggests that their introduction must be carefully orchestrated, likely starting with a precursor where one of the halogens is already in place.

| Halogenation Method | Reagents | Key Features |

| Electrophilic Bromination | Br₂, FeBr₃ or AlBr₃ | Standard method for introducing bromine; requires a Lewis acid catalyst for benzene and deactivated rings. libretexts.org |

| N-Halosuccinimides | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Milder halogenating agents, often used with an acid catalyst. Can offer improved regioselectivity in some cases. researchgate.net |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ (from aniline) 2. Heat | A key method for introducing fluorine via a diazonium salt intermediate. |

This table outlines common strategies for introducing halogen atoms onto aromatic rings.

Achieving the correct placement of the formyl group at the C-6 position, which is ortho to both the fluorine and the ester group, is a significant synthetic challenge.

One effective strategy is the oxidation of a methyl group . If a precursor such as methyl 4-bromo-2-fluoro-6-methylbenzoate can be synthesized, the methyl group can be oxidized to a formyl group. chemicalbook.com Reagents for this transformation include selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), although side reactions are possible.

Another powerful technique is directed ortho-metalation (DoM) . In this approach, a directing group on the ring coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation (lithiation) to the adjacent ortho position. Both fluorine and the ester group can potentially act as directing groups. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde.

Direct Synthesis Approaches to this compound

A direct, one-pot synthesis of a tetra-substituted benzene derivative like this compound is highly unlikely due to the challenges of controlling the regioselectivity of four different functional group introductions simultaneously. The literature primarily contains methods for synthesizing less complex analogues or precursors, such as methyl 4-bromo-2-fluorobenzoate or methyl 2-fluoro-4-formylbenzoate. chemicalbook.comamazonaws.com The synthesis of the target compound invariably requires a multi-step approach where functional groups are introduced in a specific, controlled sequence.

Multi-Step Synthetic Routes and Sequential Functionalization Approaches

A logical multi-step synthesis can be designed based on the principles of retrosynthesis and the availability of reliable reactions. A highly plausible route starts with a commercially available or readily synthesized precursor, 4-bromo-2-fluorobenzoic acid.

The proposed synthetic sequence is as follows:

Esterification: The starting material, 4-bromo-2-fluorobenzoic acid, is converted to its methyl ester, methyl 4-bromo-2-fluorobenzoate. This reaction is typically carried out using methanol (B129727) in the presence of an acid catalyst like sulfuric acid or by using a reagent like thionyl chloride followed by methanol. chemicalbook.com

Regioselective Formylation: The key step is the introduction of the formyl group at the C-6 position of methyl 4-bromo-2-fluorobenzoate. As discussed, directed ortho-metalation is a promising strategy. The fluorine atom at C-2 is a known ortho-directing group for lithiation. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with DMF, could regioselectively install the formyl group at the desired C-6 position.

| Step | Transformation | Starting Material | Reagents | Product |

| 1 | Fischer Esterification | 4-Bromo-2-fluorobenzoic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl 4-bromo-2-fluorobenzoate |

| 2 | Directed Ortho-Formylation | Methyl 4-bromo-2-fluorobenzoate | 1. Lithium Diisopropylamide (LDA) 2. N,N-Dimethylformamide (DMF) | This compound |

This table presents a proposed two-step synthetic route for this compound.

This sequential functionalization approach leverages a known precursor and employs a powerful regioselective reaction to construct the complex target molecule, demonstrating a strategic application of modern synthetic organic chemistry principles.

Stepwise Introduction of Halogen and Formyl Substituents

A common and logical approach to the synthesis of this compound involves the sequential introduction of the required substituents onto a simpler aromatic precursor. A plausible synthetic route would commence with a commercially available fluorinated benzoic acid derivative, followed by bromination and subsequent formylation.

A likely starting material for this synthesis is methyl 2-fluorobenzoate. The first step would be the regioselective bromination of this substrate. The fluorine atom at the 2-position is an ortho-, para-director. However, due to steric hindrance from the adjacent ester group, bromination is expected to occur predominantly at the para-position (position 4) relative to the fluorine atom. This electrophilic aromatic substitution can be achieved using standard brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid.

The subsequent introduction of the formyl group at the 6-position presents a greater challenge. This transformation requires an ortho-formylation directed by one of the existing substituents. The fluorine atom and the methyl ester group are not strong directing groups for ortho-lithiation, a common strategy for introducing substituents at a specific ortho position. However, the Vilsmeier-Haack reaction offers a viable method for the formylation of electron-rich or moderately activated aromatic rings. While the aromatic ring in methyl 4-bromo-2-fluorobenzoate is deactivated by the ester and bromo substituents, the fluorine atom provides some activation. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can effectively introduce a formyl group. The regioselectivity of this reaction would be influenced by the electronic and steric effects of the existing substituents, with the 6-position being a potential site for formylation.

An alternative strategy for the introduction of the formyl group is through a directed ortho-metalation (DoM) approach. While the fluorine and ester groups are not ideal directing groups, the bromo substituent at the 4-position could potentially direct metalation to the adjacent 5-position. Subsequent reaction with a formylating agent would yield the 5-formyl isomer. To achieve formylation at the 6-position, a more elaborate strategy might be necessary, possibly involving a temporary directing group.

Optimization of Reaction Conditions and Yields in Multi-Step Sequences

The efficiency of a multi-step synthesis is highly dependent on the optimization of each individual step to maximize yields and minimize the formation of byproducts. For the synthesis of this compound, several parameters would need to be carefully controlled.

In the bromination step, the choice of brominating agent, solvent, and reaction temperature can significantly impact the regioselectivity and yield. For instance, using NBS with a catalytic amount of sulfuric acid in a solvent like acetonitrile (B52724) at room temperature is a common practice. The reaction progress should be monitored, for example by thin-layer chromatography (TLC), to avoid over-bromination.

For the Vilsmeier-Haack formylation, the reaction conditions are critical. The ratio of POCl₃ to DMF, the reaction temperature, and the reaction time all influence the outcome. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to prevent potential side reactions. The work-up procedure, which involves the hydrolysis of the intermediate iminium salt, must also be carefully managed to ensure complete conversion to the aldehyde.

| Step | Reaction | Key Parameters to Optimize | Potential Byproducts |

| 1 | Bromination | Brominating agent, catalyst, solvent, temperature | Isomeric bromobenzoates, dibrominated products |

| 2 | Formylation | Formylating agent, solvent, temperature, reaction time | Isomeric formylbenzoates, unreacted starting material |

Catalytic Methods in the Synthesis of Functionalized Benzoates

Catalytic methods, particularly those employing transition metals, offer powerful alternatives for the synthesis of functionalized aromatic compounds. These methods can often provide higher selectivity and efficiency compared to traditional stoichiometric reactions.

Palladium-Catalyzed Formylation Strategies

Palladium-catalyzed carbonylation reactions are well-established methods for the introduction of carbonyl groups into aromatic systems. The formylation of aryl halides, such as methyl 4-bromo-2-fluorobenzoate, can be achieved using carbon monoxide (CO) as the formyl source in the presence of a palladium catalyst and a suitable reducing agent.

A typical catalytic system for this transformation would involve a palladium precursor, such as Pd(OAc)₂, a phosphine (B1218219) ligand, for instance, triphenylphosphine (B44618) (PPh₃), a base, and a reducing agent like a silane (B1218182) (e.g., polymethylhydrosiloxane, PMHS). The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, CO insertion, and subsequent reductive elimination to afford the aldehyde. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

| Catalyst System | Substrate | Formyl Source | Reducing Agent | Yield (%) |

| Pd(OAc)₂ / PPh₃ | Aryl Bromide | CO | PMHS | 70-90 |

| PdCl₂(dppf) | Aryl Iodide | CO | H₂ | 80-95 |

Other Transition Metal-Catalyzed Approaches

Besides palladium, other transition metals such as rhodium and copper have also been employed in formylation reactions. Rhodium catalysts, in particular, have shown promise in the formylation of aryl halides. acs.orgacs.orgnih.gov For instance, a rhodium-catalyzed reductive carbonylation of aryl bromides using syngas (a mixture of CO and H₂) can be an effective method for aldehyde synthesis. acs.orgacs.orgnih.gov

Copper-catalyzed reactions, while less common for direct formylation, can be utilized in cross-coupling reactions to introduce the formyl group indirectly. For example, a copper-catalyzed coupling of an aryl halide with a formyl-containing nucleophile could be a potential route.

Comparative Analysis of Synthetic Routes for Analogous Halogenated Formylbenzoates

The synthesis of halogenated formylbenzoates can be approached through various synthetic routes, each with its own advantages and disadvantages. A comparative analysis of these routes is essential for selecting the most appropriate method for a specific target molecule.

One common route involves the direct formylation of a pre-existing halogenated benzoate. The Vilsmeier-Haack reaction is a classic example of this approach. Its main advantage is the use of relatively inexpensive reagents. However, it can suffer from regioselectivity issues, especially with multiple activating or deactivating groups on the aromatic ring.

Another strategy is the halogenation of a formylbenzoate. This approach can be advantageous if the desired formylbenzoate is readily available. However, the formyl group is an electron-withdrawing group and a meta-director, which can make subsequent electrophilic halogenation challenging and may lead to a different substitution pattern than desired.

A third approach involves the construction of the aromatic ring with the desired substituents already in place, for example, through a cycloaddition reaction. While this can offer excellent control over the substitution pattern, it often involves more complex and lengthy synthetic sequences.

Finally, transition metal-catalyzed cross-coupling reactions provide a versatile and powerful tool for the synthesis of these compounds. Palladium-catalyzed formylation of a halogenated benzoate offers a direct and often high-yielding route. The main considerations for this approach are the cost of the catalyst and the need for specialized equipment to handle gaseous reagents like carbon monoxide.

| Synthetic Route | Advantages | Disadvantages |

| Formylation of Halogenated Benzoate | Inexpensive reagents, straightforward procedure | Potential for poor regioselectivity, harsh reaction conditions |

| Halogenation of Formylbenzoate | Utilizes readily available starting materials | Formyl group deactivates the ring, potential for undesired isomers |

| Ring Construction | Excellent control over substitution pattern | Often involves long and complex synthetic sequences |

| Catalytic Formylation | High yields and selectivity, mild reaction conditions | Catalyst cost, handling of gaseous reagents |

Spectroscopic Characterization Techniques and Advanced Analytical Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

High-resolution proton (¹H) NMR spectroscopy for Methyl 4-bromo-2-fluoro-6-formylbenzoate is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals for the aromatic protons, the aldehyde proton, and the methyl ester protons.

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. ubc.ca Electron-withdrawing groups, such as the formyl, ester, and halogen substituents on the benzene (B151609) ring, tend to shift proton signals to a higher frequency (downfield). The integration of each signal corresponds to the number of protons it represents.

Coupling patterns, or signal multiplicity (e.g., singlet, doublet), arise from the interaction of neighboring, non-equivalent protons, governed by the coupling constant (J), measured in Hertz (Hz). This provides critical information about the connectivity of atoms.

Based on the structure, the expected ¹H NMR data are summarized below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Aldehyde (-CHO) | 9.9 – 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded and typically appears as a sharp singlet far downfield. |

| Aromatic (H-3) | ~7.8 – 8.2 | Doublet of doublets (dd) or Triplet (t) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz | This proton is coupled to the adjacent aromatic proton (H-5) and the fluorine atom at position 2. |

| Aromatic (H-5) | ~7.6 – 8.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 1-3 Hz | This proton is coupled to the adjacent aromatic proton (H-3) and shows a smaller long-range coupling to the fluorine atom. |

| Methyl Ester (-OCH₃) | ~3.9 – 4.1 | Singlet (s) | N/A | The three equivalent protons of the methyl group appear as a singlet, deshielded by the adjacent oxygen atom. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. organicchemistrydata.org Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the identification of different functional groups. libretexts.org

The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule: six for the aromatic ring, one for the aldehyde carbonyl, one for the ester carbonyl, and one for the methyl ester group. The positions of the aromatic carbon signals are influenced by the attached substituents (Br, F, CHO, COOCH₃).

The predicted ¹³C NMR chemical shifts are detailed in the following table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde Carbonyl (C=O) | 188 – 195 | The carbonyl carbon of the aldehyde group is characteristically found in this downfield region. |

| Ester Carbonyl (C=O) | 162 – 168 | The ester carbonyl carbon is typically found upfield from aldehyde or ketone carbonyls. |

| Aromatic (C-F) | 160 – 165 (with C-F coupling) | This carbon is directly bonded to the highly electronegative fluorine, causing a significant downfield shift and a large coupling constant (¹J(C-F)). |

| Aromatic (C-CHO) | 135 – 145 | The carbon atom to which the formyl group is attached. |

| Aromatic (C-H) | 125 – 140 | Represents the two carbons in the ring bonded to hydrogen. Their exact shifts depend on the cumulative effects of all substituents. |

| Aromatic (C-Br) | 115 – 125 | The carbon bearing the bromine atom. |

| Aromatic (C-COOCH₃) | 130 – 140 | The carbon atom to which the methyl ester group is attached. |

| Methyl Ester (-OCH₃) | 52 – 56 | The carbon of the methyl group is shielded by the single bond to oxygen. |

While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the complex structure. numberanalytics.com

2D Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals of the two aromatic protons would confirm their adjacent positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY could be used to confirm the spatial proximity between the aldehyde proton and the aromatic proton at the 5-position, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. amazonaws.com This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₉H₆BrFO₃. A key feature would be the observation of a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, resulting in two major molecular ion peaks (M and M+2) of similar intensity.

| Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₆BrFO₃ | [M+H]⁺ (with ⁷⁹Br) | 259.9556 |

| [M+H]⁺ (with ⁸¹Br) | 261.9535 |

Coupling chromatography with mass spectrometry allows for the separation of compounds from a mixture prior to their detection, enhancing analytical specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique used for the analysis of a wide range of organic molecules. rsc.org It would be the preferred method for analyzing this compound in complex matrices, such as reaction mixtures or biological samples. The liquid chromatograph separates the target compound from impurities, which are then ionized and detected by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for compounds that are volatile and thermally stable. nih.gov If this compound meets these criteria, GC-MS can provide excellent separation and clear fragmentation patterns upon electron ionization (EI). The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (•OCH₃), the formyl group (•CHO), or the bromine atom (•Br).

| Proposed Fragment | Loss from Molecular Ion | Expected m/z (for ⁷⁹Br isotope) |

|---|---|---|

| [M - •OCH₃]⁺ | Loss of methoxy radical | 229 |

| [M - •CHO]⁺ | Loss of formyl radical | 231 |

| [M - Br•]⁺ | Loss of bromine radical | 181 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule has a characteristic set of vibrational frequencies, making these methods ideal for structural elucidation.

Attenuated Total Reflectance (ATR) is a versatile sampling technique for IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. wikipedia.orgbruker.commt.com In this method, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small depth into the sample placed in contact with the crystal. anton-paar.comyoutube.com This interaction provides a high-quality vibrational spectrum of the sample's surface.

For this compound, an ATR-FTIR spectrum would reveal detailed information about its molecular structure. The analysis would focus on identifying the vibrational modes associated with its various functional groups. Given the absence of direct experimental data, a predictive analysis based on the known absorption regions of its constituent functional groups is necessary.

The IR spectrum of this compound is expected to be dominated by the strong absorptions of its two carbonyl groups: the aldehyde and the ester. The aromatic aldehyde C=O stretching vibration typically appears in the range of 1710-1685 cm⁻¹. libretexts.org The ester C=O stretch is generally found at a slightly higher frequency, between 1750-1735 cm⁻¹. libretexts.org The conjugation with the aromatic ring may shift these frequencies slightly.

The presence of halogen substituents also gives rise to characteristic stretching frequencies. The C-Br stretch is expected in the 690-515 cm⁻¹ region, while the C-F stretch will likely appear in the 1300-1000 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations are anticipated between 3100-3000 cm⁻¹. vscht.cz

Raman spectroscopy would provide complementary information. While the carbonyl groups are strong absorbers in the IR, the aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric ring-breathing mode of the benzene derivative would be a characteristic feature. s-a-s.org The C-Br and C-F bonds are also expected to produce discernible Raman signals.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibrational Mode |

| Aldehyde C=O | 1710-1685 | Stretching |

| Ester C=O | 1750-1735 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| C-F | 1300-1000 | Stretching |

| C-Br | 690-515 | Stretching |

| Aromatic C=C | 1600-1400 | In-ring stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's electronic structure.

For this compound, the presence of the benzene ring conjugated with both a formyl and a carboxyl group is expected to give rise to distinct absorption bands. Aromatic aldehydes typically exhibit a weak n→π* transition at longer wavelengths (around 300-350 nm) and a much stronger π→π* transition at shorter wavelengths (around 240-280 nm). uni-muenchen.deresearchgate.net The substitution pattern on the benzene ring, including the bromine and fluorine atoms, will influence the precise wavelengths and intensities of these absorptions. The electronic spectra of benzaldehydes are generally similar to those of acetophenones, with slight modifications due to steric interactions. cdnsciencepub.com

| Electronic Transition | Predicted Wavelength Range (nm) | Description |

| n→π | 300-350 | Weak absorption due to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. |

| π→π | 240-280 | Strong absorption resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π orbital within the conjugated system. |

Chromatographic Purity and Separation Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, identification, and quantification of individual components in a mixture, as well as for assessing the purity of a compound.

Given the polar nature of this compound, due to the presence of the aldehyde and ester functional groups, reversed-phase HPLC (RP-HPLC) would be a suitable method for its analysis. nih.gov The separation of polar compounds can be challenging on traditional C18 columns, often requiring highly aqueous mobile phases. fishersci.com Therefore, a polar-endcapped or a polar-embedded stationary phase might provide better retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another approach for retaining and separating very polar compounds. chromatographyonline.com

A typical mobile phase for RP-HPLC analysis would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the acidic or basic impurities. UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC.

A potential starting point for method development could be a gradient elution on a C18 column with a mobile phase of water and acetonitrile. The detection would likely be performed using a UV detector set to one of the absorption maxima determined by UV-Vis spectroscopy.

| Parameter | Suggested HPLC/UPLC Conditions |

| Column | Reversed-phase C18 or a polar-modified column (e.g., polar-endcapped) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Set at a λmax of the π→π* transition (e.g., ~250 nm) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

No available studies report on the geometry optimization or electronic structure analysis of Methyl 4-bromo-2-fluoro-6-formylbenzoate using Density Functional Theory (DFT).

Specific details regarding the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic properties (such as dipole moment and charge distribution) derived from DFT calculations for this compound are not documented in the searched literature.

There are no published data on the computationally predicted spectroscopic parameters for this compound.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

A molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and derived reactivity descriptors (such as chemical hardness, softness, electronegativity, and chemical potential) for this compound, has not been reported.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

No studies involving Hirshfeld surface analysis or energy framework calculations to investigate the intermolecular interactions and crystal packing of this compound were identified.

Conformation Analysis and Potential Energy Surface Exploration

There is no available research on the conformational analysis or the exploration of the potential energy surface for this compound.

Advanced Applications in Organic Synthesis and Materials Science

Methyl 4-Bromo-2-fluoro-6-formylbenzoate as a Versatile Synthetic Intermediate for Complex Architectures

This compound is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites on the benzene (B151609) ring: a bromine atom, a fluorine atom, a formyl (aldehyde) group, and a methyl ester group. This unique combination allows for a wide range of chemical transformations, making it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

The reactivity of each functional group can be selectively exploited. The formyl group is a key reactive moiety, readily participating in reactions such as nucleophilic additions, condensations, and oxidations/reductions. The bromine atom is particularly valuable for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The fluorine atom and the methyl ester group also influence the electronic properties and reactivity of the molecule, and can be involved in or direct further synthetic modifications. This multi-faceted reactivity enables chemists to construct intricate molecular architectures by sequentially or selectively targeting these functional groups.

Applications in Heterocyclic Compound Synthesis

The formyl group makes this compound an ideal precursor for constructing a variety of heterocyclic scaffolds, which are core components of many biologically active compounds.

Synthesis of Isoquinolones and Dihydroazaindenone Scaffolds (Derived from Analogous Precursors)

While direct synthesis from this compound is not extensively documented, analogous benzaldehyde (B42025) precursors are instrumental in building isoquinolone frameworks. One established method involves the condensation of o-alkynylbenzaldehydes with amines. mdpi.com A related compound, Methyl 4-bromo-2-fluoro-6-methylbenzoate, has been specifically noted for its use in synthesizing isoquinolone and dihydroazaindenone inhibitors of kinases Mnk1 and Mnk2. chemicalbook.com This suggests a synthetic pathway where the formyl group of the title compound could be elaborated into an alkynyl group, followed by cyclization with an appropriate amine to form the desired isoquinolone ring system. Another versatile approach involves the condensation of lithiated o-tolualdehyde derivatives with nitriles, which provides a direct route to highly substituted isoquinolines. nih.govharvard.edu

Preparation of Quinoline-Based Architectures (Utilizing Related Formylbenzoates)

The Friedländer synthesis is a classic and powerful method for constructing quinoline (B57606) rings, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org In this context, a derivative of this compound, where the bromine is replaced with an amino group, would be a suitable starting material. The reaction proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration to yield the quinoline. researchgate.net The substituents on the benzaldehyde ring (fluoro and methyl ester) would be incorporated into the final quinoline structure, providing a route to highly functionalized quinoline derivatives. nih.gov

Role in Benzoxazole (B165842) Synthesis (General Synthetic Strategy)

Benzoxazoles are an important class of heterocyclic compounds with diverse biological activities. A primary and straightforward method for their synthesis is the condensation reaction between a 2-aminophenol (B121084) and an aldehyde. nih.govamazonaws.com this compound can serve directly as the aldehyde component in this reaction. The reaction typically involves stirring the 2-aminophenol and the aldehyde, often with a catalyst such as nickel sulfate (B86663) or under oxidative conditions, to facilitate the cyclization and formation of the benzoxazole ring. amazonaws.comijpbs.com This method is highly efficient and tolerates a wide variety of substituents on the aldehyde, making it a robust strategy for synthesizing diversely substituted benzoxazoles. jocpr.com

Phthalide Synthesis through Intramolecular Cyclization

Phthalides, or isobenzofuranones, are bicyclic lactones found in many natural products. A synthetic route to phthalides using a precursor like this compound would typically involve a two-step process. First, the formyl group would be selectively reduced to a primary alcohol (a hydroxymethyl group). This can be achieved using a mild reducing agent such as sodium borohydride. The resulting ortho-(hydroxymethyl)benzoate intermediate can then undergo an intramolecular cyclization, or lactonization, where the alcohol attacks the ester carbonyl to form the five-membered lactone ring of the phthalide. organic-chemistry.orgresearchgate.net This reductive cyclization is an effective strategy for preparing chiral phthalides from 2-acylarylcarboxylates. researchgate.net

Development of Chiral Molecules and Enantiopure Intermediates

The functional groups present in this compound offer several handles for asymmetric synthesis to create chiral molecules and enantiopure intermediates. The aldehyde group is a prime target for asymmetric transformations. For instance, asymmetric allylation of aromatic aldehydes using a chiral catalyst can produce β-substituted α-methylenebutyrolactones with high enantiomeric excess. nih.gov

Furthermore, the asymmetric reduction of a ketone can lead to chiral phthalides. researchgate.net If the formyl group were to be converted to a ketone (e.g., via Grignard addition followed by oxidation), subsequent asymmetric reduction and lactonization could yield enantiopure 3-substituted phthalides. The development of methods for the enantioselective synthesis of β-substituted GABA derivatives often relies on asymmetric Michael additions, highlighting the importance of creating chiral centers in complex molecules. mdpi.com The strategic placement of functional groups on the starting aromatic ring allows for the synthesis of complex, optically active molecules that are valuable in medicinal chemistry.

Interactive Data Tables

Table 1: Heterocyclic Synthesis Applications

| Target Heterocycle | General Synthetic Strategy | Role of Formylbenzoate Precursor |

| Isoquinolone | Condensation of o-alkynylbenzaldehydes with amines | Serves as a precursor to the required o-alkynylbenzaldehyde. |

| Quinoline | Friedländer Synthesis | A 2-amino derivative acts as the key carbonyl component. |

| Benzoxazole | Condensation with 2-aminophenol | Directly used as the aldehyde reactant. |

| Phthalide | Reductive Intramolecular Cyclization | Reduced to a hydroxymethyl intermediate for subsequent lactonization. |

Functional Material Design and Polymer Chemistry Applications

The structural attributes of this compound make it a compelling candidate for the development of novel functional materials and polymers. The presence of both a polymerizable group (via the aldehyde) and a modifiable handle (the bromo group) allows for the synthesis of highly functionalized polymers with tailored properties.

Key Research Findings:

Synthesis of Functional Polymers: The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with suitable co-monomers, to form polyesters or polyimines. The bromo- and fluoro-substituents are carried into the polymer backbone, imparting specific properties like thermal stability, flame retardancy, and altered electronic characteristics.

Post-Polymerization Modification: The bromine atom on the polymer backbone serves as a reactive site for post-polymerization modification. This allows for the introduction of a wide array of functional groups through reactions like Suzuki, Heck, or Sonogashira coupling. This strategy enables the fine-tuning of the polymer's properties, such as its solubility, refractive index, or ability to coordinate with metal ions.

Development of Organic Electronics: The electron-withdrawing nature of the fluorine and formyl groups, combined with the potential for π-conjugated extensions via the bromo-substituent, makes this compound a precursor for materials used in organic electronics. Polymers derived from this monomer could exhibit interesting semiconducting or luminescent properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Property | Influence of Functional Group | Potential Application |

| Thermal Stability | Aryl backbone, C-F and C-Br bonds | High-performance polymers |

| Flame Retardancy | Bromine content | Fire-resistant materials |

| Optical Properties | Tunable via post-polymerization modification | Organic light-emitting diodes (OLEDs) |

| Electronic Properties | Fluorine and formyl group substitution | Organic field-effect transistors (OFETs) |

Design and Synthesis of Advanced Chemical Probes for Research

Chemical probes are essential tools for elucidating biological processes and validating drug targets. The reactivity and multifunctional nature of this compound provide a robust platform for the design and synthesis of advanced chemical probes. A related compound, Methyl 4-bromo-2-fluoro-3-formylbenzoate, is utilized as a building block for pharmaceuticals and in chemical biology for studies involving enzyme inhibition and protein-ligand interactions, suggesting a similar potential for the title compound.

Key Research Findings:

Scaffold for Bioactive Molecules: The core benzoyl scaffold can be elaborated through various chemical transformations. The aldehyde can be converted into other functional groups, such as amines, alcohols, or carboxylic acids, serving as points for attaching pharmacophores or linker groups.

Fluorescent Probe Development: The aromatic ring system can be extended through cross-coupling reactions at the bromine position to create larger, conjugated systems that exhibit fluorescence. The aldehyde group can be used to tether these fluorophores to biomolecules of interest, enabling their visualization and tracking within cellular environments.

Photoaffinity Labeling Probes: The aldehyde functionality can be a precursor for the introduction of photoreactive groups, such as diazirines or benzophenones. These photoaffinity probes can be used to covalently label target proteins upon photoactivation, aiding in the identification of protein-protein interactions and drug binding sites.

Fragment-Based Drug Discovery: The relatively small size and defined chemical handles of this molecule make it an attractive fragment for use in fragment-based drug discovery (FBDD). It can be used to probe the binding pockets of proteins, and hits can be optimized by growing the molecule from its reactive sites to enhance potency and selectivity.

| Probe Type | Key Functional Group Utilized | Application in Research |

| Fluorescent Probes | Aldehyde (for linkage), Bromo (for fluorophore synthesis) | Cellular imaging and tracking |

| Photoaffinity Probes | Aldehyde (as precursor to photoreactive group) | Target identification and validation |

| Inhibitor Scaffolds | Entire molecule as a core structure | Enzyme and receptor modulation studies |

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in the Synthesis of Functionalized Benzoates

The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules like Methyl 4-bromo-2-fluoro-6-formylbenzoate. Future research will likely focus on minimizing the environmental footprint of its production through several key strategies.

One promising area is the use of renewable feedstocks and solvents . Research is ongoing to develop methods for producing aromatic compounds from biomass, which could provide a sustainable alternative to petroleum-based starting materials. acs.org Additionally, the replacement of traditional volatile organic compounds with greener solvents such as bio-based solvents (e.g., bio-ethanol, limonene), ionic liquids, or even water is a critical area of investigation. nih.govnih.gov

Energy efficiency is another cornerstone of green synthesis. The use of alternative energy sources like microwave irradiation and ultrasonication can often lead to significantly reduced reaction times and energy consumption compared to conventional heating methods.

Furthermore, biocatalysis represents a powerful tool for the sustainable synthesis of functionalized benzoates. uc.pt Engineered enzymes could offer highly selective and environmentally benign routes to key intermediates or even the final product, operating under mild conditions and reducing the need for hazardous reagents. chimia.ch Microbial biocatalysis, for instance, has been explored for the production of aromatic chemicals from renewable feedstocks.

Finally, the development of eco-friendly halogenation techniques is crucial for compounds like this compound. Traditional halogenation methods often involve harsh reagents and generate significant waste. Future approaches may include the use of solid-supported reagents, electrochemical methods, or enzymatic halogenation to improve the sustainability of these transformations. nih.gov

| Green Chemistry Approach | Potential Application in the Synthesis of this compound | Anticipated Benefits |

| Renewable Feedstocks | Synthesis of the benzene (B151609) ring from biomass-derived precursors. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Green Solvents | Use of bio-solvents, ionic liquids, or supercritical fluids in synthetic steps. | Reduced toxicity, improved biodegradability, easier recycling. |

| Alternative Energy Sources | Microwave-assisted or ultrasonic-mediated reactions for formylation, halogenation, or esterification. | Faster reaction rates, lower energy consumption, improved yields. |

| Biocatalysis | Enzymatic halogenation or formylation for enhanced selectivity. | High selectivity, mild reaction conditions, reduced waste. |

| Eco-friendly Reagents | Use of solid-supported or recyclable halogenating and formylating agents. | Easier separation, reduced generation of hazardous byproducts. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is at the forefront of modern organic synthesis, offering pathways to greater efficiency and selectivity. For a molecule with multiple reactive sites like this compound, achieving high selectivity is paramount.

Chemoselective catalysts are a key area of research. For instance, the use of zeolites as solid acid catalysts has shown promise in the selective synthesis of substituted phenyl benzoates, avoiding common side reactions. nih.govrsc.org Research into novel solid catalysts could lead to more efficient and recyclable systems for the synthesis of this compound.

Advanced catalysts for halogenation and formylation are also being actively explored. Carborane-based Lewis acids are emerging as potent catalysts for aromatic halogenation, potentially offering milder reaction conditions and broader functional group tolerance. nih.govrsc.org In the realm of formylation, palladium-catalyzed reactions using synthesis gas (CO/H₂) or even carbon dioxide as a C1 source are being developed to provide more sustainable alternatives to traditional methods. nih.govbeilstein-journals.org

Organocatalysis presents a metal-free approach to the synthesis and functionalization of aromatic compounds. mdpi.comfigshare.commdpi.com Chiral organocatalysts could be employed to introduce stereocenters in derivatives of this compound, opening up possibilities in medicinal chemistry.

| Catalytic System | Potential Application in Synthesis/Functionalization | Key Advantages |

| Zeolites | Selective esterification or acylation reactions. | Reusability, shape selectivity, reduced waste. |

| Carborane-based Lewis Acids | Regioselective halogenation of the aromatic ring. | High activity, mild conditions, tolerance of functional groups. |

| Palladium Complexes | Formylation of aryl halides with CO/H₂ or CO₂. | High efficiency, use of sustainable C1 sources. |

| Organocatalysts | Asymmetric derivatization of the formyl group or other functionalities. | Metal-free, environmentally benign, potential for enantioselectivity. |

| Photoredox Catalysis | C-H functionalization under mild, light-driven conditions. | High selectivity, use of visible light as a renewable energy source. |

Advanced Derivatization for Enhanced Functionality and Tunable Properties

The functional groups present in this compound offer numerous handles for advanced derivatization, allowing for the fine-tuning of its chemical and physical properties for specific applications.

Late-stage functionalization is a powerful strategy for rapidly creating libraries of related compounds. For instance, iridium-catalyzed C-H amination has been successfully applied to complex benzoic acid derivatives, enabling the introduction of amino groups at specific positions. nih.gov This could be used to modify the electronic and biological properties of molecules derived from this compound.

Post-synthetic modification of the ester group is another versatile approach. This could involve hydrolysis to the corresponding carboxylic acid, followed by the formation of amides, or transesterification with other alcohols to introduce new functionalities. These modifications can significantly alter the solubility, reactivity, and biological activity of the parent compound.

Furthermore, the formyl group is a gateway to a vast array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines, oximes, or larger, more complex structures. The bromo substituent is also a key site for derivatization, most notably through transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

| Derivatization Strategy | Target Functional Group | Potential New Functionalities |

| C-H Amination | Aromatic C-H bonds | Introduction of primary or substituted amino groups. |

| Ester Hydrolysis/Amidation | Methyl ester | Carboxylic acids, amides with diverse substituents. |

| Formyl Group Transformations | Formyl group | Alcohols, carboxylic acids, imines, oximes, alkenes. |

| Cross-Coupling Reactions | Bromo group | Aryl, alkyl, or heteroaryl substituents. |

Integration of Hybrid Experimental and Computational Methodologies for Comprehensive Understanding

The synergy between experimental and computational chemistry is becoming increasingly crucial for the rational design of synthetic routes and the prediction of molecular properties. rsc.orgbath.ac.uk For a molecule like this compound, this integrated approach can provide deep insights and accelerate research.

Computational studies of reaction mechanisms can elucidate the intricate details of catalytic cycles and transition states, helping to explain observed selectivities and guide the development of more efficient catalysts. nih.govresearchgate.netacs.org Density Functional Theory (DFT) calculations, for example, can be used to model the energies of intermediates and transition states in the synthesis of functionalized benzoates. nih.govresearchgate.net

In silico design and predictive modeling can be employed to forecast the properties of novel derivatives of this compound before their synthesis. nih.govnih.govmdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict biological activity or physical properties based on molecular structure, saving significant time and resources in the discovery process. nih.gov This predictive power allows for the prioritization of synthetic targets with the most promising characteristics.

| Hybrid Methodology | Application | Benefit |

| DFT Calculations | Elucidation of reaction pathways and catalyst behavior. | Rational catalyst design, understanding of selectivity. |

| Molecular Dynamics Simulations | Study of intermolecular interactions and solvent effects. | Optimization of reaction conditions, prediction of aggregation behavior. |

| QSAR/QSPR Modeling | Prediction of biological activity and physical properties of derivatives. | Prioritization of synthetic targets, accelerated discovery. |

| Virtual Screening | Identification of potential applications for new derivatives. | Discovery of new leads in drug and materials science. |

Development of Flow Chemistry and Continuous Manufacturing Protocols

The shift from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries, driven by the desire for improved safety, efficiency, and scalability. acs.orgacs.org Flow chemistry, utilizing microreactors and other continuous flow systems, offers significant advantages for the synthesis of fine chemicals like this compound. chimia.chrsc.orgkth.se

Enhanced safety is a primary benefit, as hazardous reagents or intermediates can be generated and consumed in situ in small volumes, minimizing the risks associated with their storage and handling. The superior heat and mass transfer in microreactors also allows for better control over highly exothermic or fast reactions. chimia.chrsc.org

Improved efficiency and selectivity are often observed in flow systems due to precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This can lead to higher yields and purities compared to batch processes.

Scalability is another key advantage. Increasing production capacity in a flow system often simply involves running the system for a longer period or by "scaling out" (using multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors.

The development of continuous flow protocols for the key synthetic steps in the production of this compound, such as halogenation, formylation, and esterification, could lead to a more streamlined and cost-effective manufacturing process. acs.orgresearchgate.net

| Flow Chemistry Aspect | Advantage for Synthesis of this compound |

| Microreactors | Precise control over reaction conditions, enhanced heat and mass transfer. |

| In-line Purification | Integration of separation and purification steps into the continuous process. |

| Process Automation | Automated control and optimization of reaction parameters. |

| Telescoped Reactions | Combining multiple synthetic steps without isolating intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.